molecular formula C11H14O2S B556702 3-(4-Methyl-benzylsulfanyl)-propionic acid CAS No. 78981-22-3

3-(4-Methyl-benzylsulfanyl)-propionic acid

Cat. No.: B556702
CAS No.: 78981-22-3
M. Wt: 210.29 g/mol
InChI Key: IUGBHTAZBLVTJT-UHFFFAOYSA-N
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Description

3-(4-Methyl-benzylsulfanyl)-propionic acid is an organic compound characterized by the presence of a propionic acid moiety attached to a benzylsulfanyl group with a methyl substitution on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-benzylsulfanyl)-propionic acid typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea, which is then hydrolyzed to yield 4-methylbenzylthiol. This thiol is subsequently reacted with acrylonitrile to form 3-(4-methylbenzylsulfanyl)propionitrile, which is finally hydrolyzed to produce this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.

Types of Reactions:

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: 3-(4-Methyl-benzylsulfinyl)-propionic acid or 3-(4-Methyl-benzylsulfonyl)-propionic acid.

    Reduction: 3-(4-Methyl-benzylsulfanyl)-propanol.

    Substitution: 3-(4-Nitrobenzylsulfanyl)-propionic acid or 3-(4-Bromobenzylsulfanyl)-propionic acid.

Scientific Research Applications

3-(4-Methyl-benzylsulfanyl)-propionic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Methyl-benzylsulfinyl)-propionic acid
  • 3-(4-Methyl-benzylsulfonyl)-propionic acid
  • 3-(4-Nitrobenzylsulfanyl)-propionic acid
  • 3-(4-Bromobenzylsulfanyl)-propionic acid

Comparison: 3-(4-Methyl-benzylsulfanyl)-propionic acid is unique due to its specific substitution pattern and the presence of both a benzylsulfanyl group and a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGBHTAZBLVTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400759
Record name 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78981-22-3
Record name 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of betamercaptopropionic acid (5.3 g, 50 mMol) in water (95 ml) was diluted with absolute ethanol (80 ml) and triethylamine (15 ml). While this solution was mechanically stirred and cooled with an ice bath, a solution of 4-methylbenzyl bromide (9.4 g) in ethanol (80 ml) was added over a period of 15 minutes. The ice bath was removed and the reaction mixture was stirred at room temperature for 2.5 hours. The mixture was then concentrated in vacuo and the residue was suspended in water (100 ml). As the pH of the suspension was adjusted to 10, the residue dissolved. The resulting solution was extracted three times with di-ethyl ether and the aqueous phase was acidified to pH 1 with concentrated HCl. An oily residue separated. The mixture was then exhaustively extracted with di-ethyl ether, the ether extracted was dried over MgSO4 and concentrated to an oil. The latter solidified on standing and the solid residue was recrystallized from ethyl acetate-liquid petroleum. The yield was 7.9 g (75%), m.p. 75.8° C., NMR (CDCl3) 11.5 (s, 1H), 7.09 (q, 4H), 3.67 (s, 2H), 2.60 (m, 4H), 2.30 (s, 3H).
Quantity
5.3 g
Type
reactant
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95 mL
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80 mL
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15 mL
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9.4 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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